Bienvenue dans la boutique en ligne BenchChem!

3-(4-fluorobenzenesulfonamido)-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide

SR-BI upregulation Reverse cholesterol transport Cardiovascular disease

3-(4-Fluorobenzenesulfonamido)-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide (CAS 886893-02-3) is a synthetic small molecule belonging to the N-benzothiazolyl benzenesulfonamide class, characterized by a 6-nitro-substituted benzothiazole core linked via an amide bridge to a 3-(4-fluorobenzenesulfonamido)benzamide moiety. This compound falls within the generic structural scope of patent CN108358869B, which discloses N-benzothiazolyl benzenesulfonamide derivatives as upregulators of Scavenger Receptor Class B Type I (SR-BI) for lipid-lowering therapeutic applications, where R1 substituents encompassing -F, -Cl, -OCH3, -H, and -NO2 at positions 3–6 of the benzothiazole ring are explicitly claimed.

Molecular Formula C20H13FN4O5S2
Molecular Weight 472.47
CAS No. 886893-02-3
Cat. No. B2807452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-fluorobenzenesulfonamido)-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide
CAS886893-02-3
Molecular FormulaC20H13FN4O5S2
Molecular Weight472.47
Structural Identifiers
SMILESC1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)F)C(=O)NC3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-]
InChIInChI=1S/C20H13FN4O5S2/c21-13-4-7-16(8-5-13)32(29,30)24-14-3-1-2-12(10-14)19(26)23-20-22-17-9-6-15(25(27)28)11-18(17)31-20/h1-11,24H,(H,22,23,26)
InChIKeyPDWOGNSNSWYVCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Grade Overview of 3-(4-Fluorobenzenesulfonamido)-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide (CAS 886893-02-3)


3-(4-Fluorobenzenesulfonamido)-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide (CAS 886893-02-3) is a synthetic small molecule belonging to the N-benzothiazolyl benzenesulfonamide class, characterized by a 6-nitro-substituted benzothiazole core linked via an amide bridge to a 3-(4-fluorobenzenesulfonamido)benzamide moiety . This compound falls within the generic structural scope of patent CN108358869B, which discloses N-benzothiazolyl benzenesulfonamide derivatives as upregulators of Scavenger Receptor Class B Type I (SR-BI) for lipid-lowering therapeutic applications, where R1 substituents encompassing -F, -Cl, -OCH3, -H, and -NO2 at positions 3–6 of the benzothiazole ring are explicitly claimed [1]. The 6-nitrobenzothiazole substructure is also recognized in BindingDB as a pharmacophore present in carbonic anhydrase inhibitors [2]. The compound is commercially available from multiple vendors as a research-grade chemical (typical purity ≥95%) for non-human investigative use only.

Why N-Benzothiazolyl Benzenesulfonamide Analogs Cannot Be Casually Substituted for CAS 886893-02-3


Within the N-benzothiazolyl benzenesulfonamide chemical series, three structural variables create functional divergence that precludes generic interchange: (i) the nature and position of the substituent on the benzothiazole ring (6-nitro in the target compound versus 6-H, 6-Cl, or 6-OCH3 in close analogs), (ii) the halogen identity on the benzenesulfonamide phenyl ring (4-fluoro versus 4-chloro or unsubstituted), and (iii) the substitution geometry of the sulfonamido-benzamide linker (meta- versus para-). Patent CN108358869B explicitly establishes that varying R1 (including -NO2 vs. -F vs. -H) on the benzothiazole A-ring produces differentiated SR-BI upregulation potency, and that the position of the NHR2 substituent on ring B (ortho, meta, or para) further modulates biological activity [1]. The 6-nitro group is electron-withdrawing and capable of participating in hydrogen-bond and dipole interactions distinct from hydrogen or methoxy, while the 4-fluorophenylsulfonamide moiety influences lipophilicity, metabolic stability, and target-binding conformation differently than the 4-chloro or unsubstituted phenyl variants [2]. Consequently, procurement of an analog lacking the specific 6-nitro/4-fluoro/meta-sulfonamido substitution pattern may yield a compound with significantly altered target engagement, potency rank order, or physico-chemical properties relative to CAS 886893-02-3.

Quantitative Differentiation Evidence for CAS 886893-02-3 Relative to Closest Structural Analogs


SR-BI Upregulation – Class-Level Differentiation by 6-Nitro-Benzothiazole vs. 6-Unsubstituted Benzothiazole

Patent CN108358869B provides a structure-activity framework wherein the R1 substituent on the benzothiazole A-ring directly determines SR-BI transcriptional upregulation potency. Within the claimed generic formula, R1 = -NO2 at position 6 (as in CAS 886893-02-3) constitutes a distinct substitution variant from R1 = -H, -F, -Cl, or -OCH3. The patent explicitly discloses that all five R1 variants (-OCH3, -F, -H, -Cl, -NO2) at positions 3, 4, 5, or 6 modulate SR-BI expression, implying differential potency across the series [1]. In contrast, the non-nitrated direct analog N-(1,3-benzothiazol-2-yl)-3-(4-fluorobenzenesulfonamido)benzamide (CAS 886893-09-0, R1 = H), available from Life Chemicals and cataloged under a different CAS, bears no 6-nitro group and would be predicted to exhibit altered SR-BI upregulation activity based on the patent's SAR disclosure . The quantitative rank order of R1 variants is not publicly disclosed in the patent abstract, but the structural differentiation is mechanistically grounded in the electron-withdrawing effect of the nitro group on the benzothiazole π-system, which influences binding to the SR-BI promoter regulatory complex.

SR-BI upregulation Reverse cholesterol transport Cardiovascular disease HDL receptor modulation

Fluorine vs. Chlorine Substitution – 4-Fluorobenzenesulfonamido vs. 4-Chlorobenzenesulfonamido Analogs

The 4-fluorobenzenesulfonamido group in CAS 886893-02-3 imparts distinct physico-chemical and target-interaction properties compared to the 4-chloro analog 3-(4-chlorobenzenesulfonamido)-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide. Fluorine's smaller van der Waals radius (1.47 Å vs. 1.75 Å for Cl) and higher electronegativity alter the electronic distribution in the sulfonamide moiety, affecting both hydrogen-bond donor/acceptor capacity at the sulfonamide NH and the overall molecular dipole. A crystallographic study of fluorinated vs. non-fluorinated benzenesulfonamides bound to human carbonic anhydrase II (PDB 4KAP) demonstrated that formal fluorination alters the binding thermodynamics and solvent-network organization within the active site, even when the fluorinated and non-fluorinated ligands exhibit similar binding poses [1]. While this study did not use CAS 886893-02-3 directly, the finding that fluorine introduction modifies inhibitor-target residence time and entropic/enthalpic balance is directly transferable to the benzothiazole sulfonamide series. Furthermore, the 4-fluoro substituent commonly reduces oxidative metabolism at the para position of the phenyl ring compared to 4-chloro or 4-H, a consideration for any in vivo pharmacological profiling.

Halogen bonding Lipophilicity modulation Metabolic stability Carbonic anhydrase inhibition

Meta- vs. Para-Sulfonamido-Benzamide Linker Geometry – Regioisomeric Differentiation

CAS 886893-02-3 bears the 4-fluorobenzenesulfonamido group at the meta (3-) position of the central benzamide ring. A direct regioisomeric comparator exists: 4-(4-fluorobenzenesulfonamido)-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide, in which the sulfonamido substituent occupies the para (4-) position. This positional isomerism alters the spatial orientation of the 4-fluorophenylsulfonamide moiety relative to the benzothiazole core, modifying both the overall molecular shape and the presentation of pharmacophoric elements to a target binding site. Patent CN108358869B explicitly states that the NHR2 substituent position on ring B (ortho, meta, or para) is an independent variable affecting biological activity [1]. Meta-substituted benzamide derivatives generally exhibit different conformational preferences compared to para-substituted analogs due to altered rotational freedom around the C–N and C–C bonds, which can translate into differential target recognition. Although direct comparative potency data for the meta vs. para pair are not publicly available, the patent's explicit inclusion of this positional variable as a claim element confirms its relevance to activity differentiation.

Regioisomerism Linker geometry Target binding conformation SAR

6-Nitrobenzothiazole Pharmacophore – Carbonic Anhydrase Inhibition Context vs. 6-Unsubstituted Analogs

The 6-nitrobenzothiazole substructure present in CAS 886893-02-3 is a documented pharmacophore for carbonic anhydrase (CA) inhibition. BindingDB records 6-nitro-benzothiazole-2-sulfonic acid amide (BDBM50155503) as an inhibitor of human carbonic anhydrase II with IC50 = 63,700 nM, and also reports activity against CA VA (mitochondrial) [1]. A separate BindingDB entry (BDBM25316) for a related N-(6-nitro-1,3-benzothiazol-2-yl) scaffold reports IC50 = 6,000 nM in a biochemical assay for inhibition of PR-ATP production [2]. These data establish that the 6-nitro substitution on the benzothiazole ring supports target engagement, whereas the 6-unsubstituted benzothiazole analog (CAS 886893-09-0) lacks the electron-withdrawing nitro group that may enhance zinc coordination or active-site hydrogen bonding in CA enzymes. The sulfonamide NH of the target compound further contributes a classical zinc-binding motif characteristic of CA inhibitors. Although direct comparative CA inhibition data for CAS 886893-02-3 versus its 6-H analog are not available, the documented activity of the 6-nitrobenzothiazole fragment provides a mechanistic basis for differentiated CA isozyme interaction.

Carbonic anhydrase inhibition 6-Nitrobenzothiazole Zinc-binding pharmacophore Isozyme selectivity

Scaffold Relationship to S100A4 Transcriptional Inhibitors – Fluorobenzenesulfonamido-Benzamide Core

A high-throughput screen of 105,600 compounds identified E12, a 2-(4-fluorobenzenesulfonamido)benzamide-based compound, as the most potent S100A4 transcriptional inhibitor, with EC50 < 1 µM (48 h) in HCT116 colorectal cancer cells and demonstrated in vivo metastasis reduction in a xenograft mouse model [1]. CAS 886893-02-3 shares the same 4-fluorobenzenesulfonamido-benzamide core motif but differs by (i) meta- rather than ortho-sulfonamido substitution, and (ii) conjugation to a 6-nitrobenzothiazole rather than an alternative C-terminal amide substituent. While CAS 886893-02-3 was not among the compounds tested in this study, the structural homology to the validated S100A4 inhibitor chemotype suggests that the 4-fluorobenzenesulfonamido-benzamide scaffold is a privileged core for engaging the S100A4 transcriptional regulatory machinery. The addition of the 6-nitrobenzothiazole group in CAS 886893-02-3 introduces an extended aromatic system that may modulate DNA intercalation or protein-protein interaction properties not present in E12, creating a structurally differentiated tool compound for probing S100A4-dependent metastatic pathways.

S100A4 inhibition Anti-metastatic therapy Colorectal cancer Transcriptional repression

Physicochemical Differentiation – Molecular Weight, cLogP, and Hydrogen-Bond Capacity vs. Closest Analogs

CAS 886893-02-3 (MW 472.47, molecular formula C20H13FN4O5S2) exhibits distinct physicochemical parameters relative to its closest commercially listed analogs. The 6-nitro group contributes an additional hydrogen bond acceptor, increases molecular weight by 45 Da compared to the 6-H analog CAS 886893-09-0 (MW 427.5), and raises the predicted polar surface area. The 4-fluoro substituent yields a lower cLogP than the 4-chloro analog. These differences translate into altered solubility, permeability, and protein binding profiles relevant to both in vitro assay behavior and in vivo pharmacokinetics. A comparison of key computed properties: CAS 886893-02-3 (MW 472.47, HBA ~8, HBD ~2, cLogP ~3.0–3.5 predicted) versus CAS 886893-09-0 (MW 427.5, HBA ~6, HBD ~2, cLogP ~3.5–4.0 predicted) versus 4-chloro analog (MW ~488.9, HBA ~8, HBD ~2, cLogP ~3.5–4.0 predicted). These differences, while modest individually, collectively influence compound handling (DMSO solubility, aggregation propensity) and biological assay compatibility.

Physicochemical properties Drug-likeness Lipophilicity Solubility

Optimal Research Application Scenarios for CAS 886893-02-3 Based on Quantitative Differentiation Evidence


SR-BI Upregulator Screening Cascades for Atherosclerosis Drug Discovery

CAS 886893-02-3 is optimally deployed as a tool compound in SR-BI transcriptional upregulation assays for cardiovascular drug discovery. The patent CN108358869B establishes the N-benzothiazolyl benzenesulfonamide scaffold as a validated SR-BI modulator chemotype, and the specific 6-nitro/4-fluoro/meta-sulfonamido substitution pattern distinguishes this compound from other series members [1]. Researchers profiling SR-BI promoter activation in HepG2 hepatocyte models should select this specific CAS number to ensure they are testing the intended substitution variant, as the patent discloses that R1 identity (6-NO2 vs. 6-H vs. 6-Cl vs. 6-OCH3) and NHR2 linker position (meta vs. ortho vs. para) independently affect activity. The compound can serve as a reference standard for benchmarking novel SR-BI upregulators or as a starting point for SAR expansion around the 6-nitrobenzothiazole core.

Carbonic Anhydrase Isozyme Profiling with a 6-Nitrobenzothiazole-Containing Chemotype

The 6-nitrobenzothiazole substructure present in CAS 886893-02-3 has documented carbonic anhydrase inhibitory activity, with the 6-nitro-benzothiazole-2-sulfonic acid amide fragment showing IC50 = 63,700 nM against human CA II in BindingDB [2] and related N-(6-nitrobenzothiazol-2-yl) scaffolds showing IC50 values in the low micromolar range [3]. For laboratories conducting CA isozyme selectivity panels (CA I, II, IV, VA, VB, VI, VII, IX, XII, XIII, XIV), this compound provides a dual-pharmacophore probe combining a classical sulfonamide zinc-binding group with a 6-nitrobenzothiazole extension that may confer isozyme selectivity through interactions with the CA active-site rim. The compound is suited for head-to-head profiling against the 6-unsubstituted benzothiazole analog (CAS 886893-09-0) to quantify the contribution of the 6-nitro group to CA binding affinity and selectivity.

S100A4-Mediated Metastasis Pathway Probing with a Structurally Extended Benzamide Scaffold

The 4-fluorobenzenesulfonamido-benzamide core of CAS 886893-02-3 is structurally homologous to the validated S100A4 transcriptional inhibitor E12, which demonstrated EC50 < 1 µM in HCT116 colorectal cancer cells and in vivo anti-metastatic efficacy at 25 mg/kg p.o. in a xenograft model [4]. CAS 886893-02-3 offers a structurally differentiated probe that appends a 6-nitrobenzothiazole group to the core benzamide scaffold, enabling investigation of whether extended aromatic functionality enhances, diminishes, or redirects S100A4 pathway engagement. This compound is suitable for use in comparative S100A4 promoter-reporter assays, wound-healing migration assays, and Boyden chamber invasion assays alongside E12 or its analogs to map the structural determinants of S100A4 transcriptional inhibition.

Physicochemical and Metabolic Stability Benchmarking of Halogenated Benzothiazole Sulfonamides

CAS 886893-02-3 can serve as a reference compound in comparative physicochemical and in vitro ADME panels evaluating the impact of 4-fluoro vs. 4-chloro vs. 4-H substitution on benzenesulfonamide benzothiazole derivatives. The compound's predicted moderate lipophilicity (cLogP ~3.0–3.5), 8 hydrogen bond acceptors, and molecular weight of 472.47 Da place it within a tractable property space for lead optimization . The 4-fluoro substituent may confer reduced CYP450-mediated oxidative metabolism at the para position compared to the 4-chloro analog, a hypothesis testable in liver microsome stability assays. Parallel artificial membrane permeability assays (PAMPA) and kinetic solubility measurements comparing CAS 886893-02-3 with non-fluorinated and chloro-substituted analogs can quantify the practical formulation and assay compatibility advantages of the 4-fluoro variant.

Quote Request

Request a Quote for 3-(4-fluorobenzenesulfonamido)-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.